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Compound of Interest

Compound Name: 2-(2-Furanyl)-5-methylpyrazine-d3

Cat. No.: B12363390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(2-Furanyl)-5-methylpyrazine-d3 is the deuterated stable isotope-labeled form of 2-(2-

Furanyl)-5-methylpyrazine. This compound serves as an invaluable tool in analytical chemistry,

particularly in quantitative mass spectrometry-based methods such as Gas Chromatography-

Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its

primary application is as an internal standard for the accurate quantification of its non-labeled

counterpart, 2-(2-Furanyl)-5-methylpyrazine, a naturally occurring flavor and aroma compound

found in various food products, most notably coffee. The incorporation of three deuterium

atoms on the methyl group introduces a mass shift of +3 amu, allowing for its clear

differentiation from the native analyte in mass spectrometric analysis while maintaining nearly

identical chemical and physical properties.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-(2-Furanyl)-5-methylpyrazine-d3
and its non-deuterated analog are presented below. This data is crucial for method

development and accurate preparation of standards.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12363390?utm_src=pdf-interest
https://www.benchchem.com/product/b12363390?utm_src=pdf-body
https://www.benchchem.com/product/b12363390?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
2-(2-Furanyl)-5-
methylpyrazine-d3

2-(2-Furanyl)-5-
methylpyrazine

Molecular Formula C₉H₅D₃N₂O C₉H₈N₂O

Molecular Weight 163.19 g/mol 160.17 g/mol

CAS Number 1335402-07-7 27610-38-4

Appearance
Typically a colorless to pale

yellow oil or solid

Colorless to pale yellow oil or

solid

Purity
>98% (typical, refer to

Certificate of Analysis)
>98% (typical)

Isotopic Enrichment
≥99 atom % D (typical, refer to

Certificate of Analysis)
Not Applicable

Solubility

Soluble in most organic

solvents (e.g., methanol,

ethanol, acetonitrile,

dichloromethane)

Soluble in most organic

solvents

Note: Specific values for purity and isotopic enrichment should be obtained from the Certificate

of Analysis provided by the supplier.

Synthesis
While specific, detailed synthesis protocols for 2-(2-Furanyl)-5-methylpyrazine-d3 are often

proprietary, a plausible synthetic route can be devised based on established pyrazine synthesis

methodologies. A potential pathway involves the condensation of a 1,2-diaminopropane

derivative with a furanyl-containing dicarbonyl compound. For the deuterated analog, a

deuterated building block is incorporated.

A general synthetic approach is outlined below:

Proposed Synthesis of 2-(2-Furanyl)-5-methylpyrazine:

A common method for pyrazine ring formation is the condensation of a 1,2-diamine with an α-

dicarbonyl compound. In this case, 1,2-diaminopropane could be reacted with a 2-furyl-α-
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dicarbonyl species.

Deuteration Strategy:

To introduce the deuterium atoms onto the methyl group, a deuterated starting material is

required. A plausible approach would be the use of commercially available 1,2-

diaminopropane-d3 or the synthesis of a deuterated precursor.

Below is a conceptual workflow for the synthesis of 2-(2-Furanyl)-5-methylpyrazine-d3.

Conceptual Synthesis Workflow for 2-(2-Furanyl)-5-methylpyrazine-d3
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Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of 2-(2-Furanyl)-5-methylpyrazine-d3.

Experimental Protocols
The primary application of 2-(2-Furanyl)-5-methylpyrazine-d3 is as an internal standard in

quantitative analysis. Below is a detailed, representative experimental protocol for its use in the

quantification of 2-(2-Furanyl)-5-methylpyrazine in coffee samples by GC-MS.

4.1. Sample Preparation: Solid-Phase Microextraction (SPME)

Sample Preparation: Weigh 1.0 g of finely ground coffee into a 20 mL headspace vial.

Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of 2-(2-Furanyl)-5-
methylpyrazine-d3 in methanol directly to the coffee grounds.

Matrix Modification: Add 5 mL of a saturated sodium chloride solution to the vial.

Equilibration: Seal the vial and place it in a heating block at 60°C for 15 minutes with

constant agitation.

Extraction: Expose a pre-conditioned divinylbenzene/carboxen/polydimethylsiloxane

(DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

4.2. GC-MS Analysis

Injection: Immediately after extraction, desorb the SPME fiber in the GC inlet at 250°C for 5

minutes in splitless mode.

Gas Chromatograph Conditions:

Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5

min.

Mass Spectrometer Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Acquisition Mode: Selected Ion Monitoring (SIM).

Quantification Ion for 2-(2-Furanyl)-5-methylpyrazine: m/z (e.g., 160, 132)

Quantification Ion for 2-(2-Furanyl)-5-methylpyrazine-d3: m/z (e.g., 163, 135)

4.3. Calibration and Quantification

Calibration Standards: Prepare a series of calibration standards containing known

concentrations of 2-(2-Furanyl)-5-methylpyrazine and a fixed concentration of 2-(2-
Furanyl)-5-methylpyrazine-d3.

Calibration Curve: Analyze the calibration standards using the same GC-MS method and

construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak

area of the internal standard against the concentration of the analyte.

Quantification: Calculate the concentration of 2-(2-Furanyl)-5-methylpyrazine in the coffee

sample by determining its peak area ratio to the internal standard and interpolating from the

calibration curve.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b12363390?utm_src=pdf-body
https://www.benchchem.com/product/b12363390?utm_src=pdf-body
https://www.benchchem.com/product/b12363390?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Workflow for Quantification using 2-(2-Furanyl)-5-methylpyrazine-d3
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Caption: Analytical workflow for the quantification of 2-(2-Furanyl)-5-methylpyrazine.
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Data Presentation
The use of 2-(2-Furanyl)-5-methylpyrazine-d3 as an internal standard significantly improves

the accuracy and precision of quantitative measurements by correcting for variations in sample

preparation, injection volume, and instrument response.

Table of Key Mass Spectrometric Ions:

Compound Molecular Ion (M+) Key Fragment Ions (m/z)

2-(2-Furanyl)-5-methylpyrazine 160 132, 104, 78

2-(2-Furanyl)-5-

methylpyrazine-d3
163 135, 107, 81

Note: The fragmentation pattern should be confirmed experimentally.

Conclusion
2-(2-Furanyl)-5-methylpyrazine-d3 is an essential analytical tool for researchers and

scientists in the food, flavor, and fragrance industries. Its use as a stable isotope-labeled

internal standard enables robust and reliable quantification of its non-deuterated analog. This

guide provides a comprehensive overview of its properties, a plausible synthetic strategy, and a

detailed experimental protocol for its application in quantitative GC-MS analysis. For optimal

results, it is imperative to refer to the supplier's Certificate of Analysis for specific data on purity

and isotopic enrichment and to perform method validation according to established guidelines.

To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2-Furanyl)-5-
methylpyrazine-d3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12363390#what-is-2-2-furanyl-5-methylpyrazine-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12363390?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

